3-(1-Naphthyl)-D-Alanin

Enzymology Biocatalysis Unnatural amino acid oxidation

3-(1-Naphthyl)-D-alanine (D-1-Nal) is a non-proteinogenic aromatic D-amino acid with a bulky 1-naphthyl group at the β-carbon, critical for stereospecific peptide conformational control. Unlike the L-enantiomer or 2-naphthyl isomer (D-2-Nal), D-1-Nal induces a more stable open conformation in cyclic peptides (enhancing cytotoxicity) and converts GPCR ligand profiles from partial agonism to full antagonism (e.g., [D-1-Nal⁴]endomorphin-2 IC₅₀ = 14 nM vs. 19 nM for D-2-Nal). It is a superior DAAO substrate (Km = 0.04 mM; 7.5× higher affinity than D-Phe) for enantioselective biocatalysis. For oxytocin-selective AVP analogs, D-1-Nal eliminates V1a/V2 off-target activity. Procure ≥98% purity to ensure reproducible pharmacology.

Molecular Formula
Molecular Weight 215.2
Cat. No. B1579374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthyl)-D-Alanin
Molecular Weight215.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Naphthyl)-D-alanine CAS 78306-92-0: Chemical Identity and Procurement Baseline for D-1-Naphthylalanine


3-(1-Naphthyl)-D-alanine (CAS 78306-92-0; synonyms: D-1-Naphthylalanine, H-D-1-Nal-OH) is a non-proteinogenic aromatic D-amino acid derivative characterized by a naphthalen-1-yl group attached to the β-carbon of the D-alanine backbone [1]. Its molecular formula is C13H13NO2 with a molecular weight of 215.25 g/mol, and it is commercially available as a free base or hydrochloride salt at purities typically ≥95% . As a D-configuration amino acid bearing a bulky hydrophobic naphthyl moiety, it serves as a chiral building block in peptide synthesis, a substrate for D-amino acid oxidase (DAAO) enzymes, and a scaffold for developing receptor ligands with distinct stereochemical and conformational properties .

Why 3-(1-Naphthyl)-D-alanine Cannot Be Generically Substituted by L-Enantiomers or Positional Isomers in Chiral Synthesis and Bioactive Peptide Design


3-(1-Naphthyl)-D-alanine exhibits structure-activity relationships that preclude simple substitution with its L-enantiomer or the 2-naphthyl positional isomer (D-2-Nal). The stereochemistry at the α-carbon (D vs. L) dictates both enzymatic recognition and receptor pharmacology, while the naphthyl substitution pattern (1-position vs. 2-position) controls conformational stability and target selectivity [1]. Studies demonstrate that D-enantiomer incorporation drives distinct conformational transformations in cyclic peptides compared to L-enantiomer incorporation, and the 1-naphthyl isomer induces a more stable open structure than the 2-naphthyl isomer, directly impacting cytotoxic potency [2]. In GPCR ligand contexts, substituting D-1-Nal for D-2-Nal alters functional profiles from antagonism to partial agonism . Consequently, generic replacement with L-1-Nal, D-2-Nal, or simpler aromatic D-amino acids such as D-phenylalanine introduces uncontrolled variables that compromise synthetic reproducibility, pharmacological selectivity, and assay validity.

3-(1-Naphthyl)-D-alanine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


D-1-Naphthylalanine vs. D-Phenylalanine: 7.5-Fold Higher Affinity as D-Amino Acid Oxidase Substrate

3-(1-Naphthyl)-D-alanine (D-1-Nal) demonstrates substantially higher affinity for wild-type Rhodotorula toruloides D-amino acid oxidase (DAAO) compared to the natural substrate D-phenylalanine. The Michaelis constant (Km) for D-1-Nal is 0.04 mM, whereas D-phenylalanine exhibits a Km of 0.3 mM under identical assay conditions [1]. This represents a 7.5-fold lower Km (higher apparent affinity) for the naphthyl-substituted D-amino acid relative to the phenyl-substituted analog.

Enzymology Biocatalysis Unnatural amino acid oxidation

[D-1-Nal4]Endomorphin-2 IC50 = 14 nM: Functional Antagonism vs. Positional Substitution-Dependent Agonism

In a functional aequorin luminescence-based calcium assay measuring μ-opioid receptor (MOR) activity, the endomorphin-2 analog substituted at position 4 with D-1-Nal ([D-1-Nal4]endomorphin-2) exhibited an IC50 of 14 ± 1.25 nM as a receptor antagonist [1]. This represents an approximately 7.4-fold reduction in potency relative to the parent agonist endomorphin-2 (IC50 = 1.9 ± 0.21 nM) but is accompanied by a complete functional switch from agonism to antagonism. In direct comparison, the D-2-Nal substituted analog at the same position ([D-2-Nal4]endomorphin-2) showed an IC50 of 19 ± 2.1 nM, making D-1-Nal approximately 1.4-fold more potent than D-2-Nal in this antagonist context [2]. Critically, substitution at position 3 with D-1-Nal produced partial agonists rather than full antagonists, demonstrating that both the stereochemical identity and substitution position dictate functional outcome .

Opioid pharmacology GPCR functional assay Peptide SAR

1-Naphthyl vs. 2-Naphthyl Isomerism: Enhanced Cytotoxicity and Open Conformation Stability in Ascidiacyclamide Analogs

In a systematic study of ascidiacyclamide (ASC) cyclic peptide analogs, substitution with D-1-naphthylalanine ([D-1Nal]ASC) produced the most significant transformation from folded to open conformation in solution among all analogs tested, including D-Phe, D-2Nal, and all L-enantiomer variants [1]. The 1-naphthyl isomer induced a more stable open structure than the 2-naphthyl isomer. This conformational distinction translated directly to functional differences: [D-1Nal]ASC exhibited the strongest cytotoxicity toward HL-60 cells among the five analogs evaluated. Additionally, D-enantiomer-incorporated ASCs ([D-Phe]ASC, [D-1Nal]ASC, [D-2Nal]ASC) transformed from folded to open structures more readily than their L-enantiomer counterparts, confirming stereochemistry-dependent conformational control [2].

Cyclic peptide conformation Cytotoxicity Structural biology

Enzymatic Deracemization: Complete Resolution (ee >99%) of D,L-1-Naphthylalanine Using DAAO M213G Variant

D,L-1-naphthylalanine was successfully resolved into its pure D-enantiomer (ee >99%) using a D-amino acid oxidase variant bearing a glycine at position 213 (M213G) [1]. This mutant enzyme specifically acts on the D-enantiomer while sparing the L-enantiomer, which can be simultaneously resolved using L-amino acid deaminase (PmaLAAD) in a parallel or sequential workflow. When both enzymes were employed jointly, complete derecemization of the racemic mixture was achieved [2]. The M213G variant exhibits altered substrate specificity compared to wild-type DAAO, enabling efficient processing of bulky aromatic unnatural amino acids like D-1-Nal. The Km for D-1-Nal with the M213G mutant is 0.03 mM, further confirming high-affinity recognition by the engineered enzyme [3].

Biocatalysis Chiral resolution Enzyme engineering

Selective Oxytocin Antagonism: D-1-Nal Substitution Abolishes V1a/V2 Receptor Activity While Retaining OT Antagonism

In arginine vasopressin (AVP) analogs, substitution at position 2 with D-1-naphthylalanine ([Mpa1,(D-1-Nal)2]AVP) produced a peptide that does not interact with V1a or V2 vasopressin receptors while retaining oxytocin receptor antagonistic activity [1]. This stands in contrast to the parent AVP scaffold, which exhibits pressor (V1a) and antidiuretic (V2) activities. The L-1-Nal substituted analog ([Mpa1,(L-1-Nal)2]AVP) displayed a similar selectivity profile, confirming that the naphthylalanine substitution—regardless of stereochemistry at this position—can confer oxytocin selectivity by eliminating vasopressin receptor engagement [2]. However, stereochemistry-dependent differences may emerge in other structural contexts, as evidenced by studies showing that 2-naphthylalanine analogs exhibit stronger inhibitory activity in the vasopressin series than 1-naphthylalanine analogs [3].

GPCR selectivity Oxytocin receptor Peptide pharmacology

Chiral Stationary Phase Utility: D-Naphthylalanine as π-Donor in Pirkle-Type CSPs

D-Naphthylalanine serves as the π-donor moiety in Pirkle-type chiral stationary phases (CSPs) for HPLC enantiomer separations. The Rexchrom DNAS phase, based on D-naphthylalanine silica, has been employed for resolving chiral glycerol-based platelet-activating factor precursors and other enantiomeric intermediates [1]. This CSP type operates via π-π donor-acceptor interactions, with the naphthyl group providing enhanced π-electron density compared to simpler phenyl-based phases. The D-naphthylalanine CSP has been validated across multiple studies as a widely useful and easily prepared stationary phase for direct chromatographic separation of derivatized amines, amino acids, and alcohols [2]. While D-2-naphthylalanine and L-naphthylalanine can also form CSPs, the D-1-naphthyl configuration provides a specific chiral recognition environment complementary to analytes with π-acceptor groups.

Chiral chromatography Analytical chemistry Enantiomer separation

Validated Application Scenarios for 3-(1-Naphthyl)-D-alanine Based on Quantitative Differentiation Evidence


μ-Opioid Receptor Antagonist Development Using D-1-Nal Substituted Peptides

Researchers developing selective μ-opioid receptor antagonists should prioritize D-1-Nal over D-2-Nal or L-enantiomers for position 4 substitution in endomorphin scaffolds. Evidence demonstrates that [D-1-Nal4]endomorphin-2 achieves an IC50 of 14 ± 1.25 nM in functional calcium assays—approximately 1.4-fold more potent than the corresponding D-2-Nal analog (IC50 = 19 ± 2.1 nM)—and produces complete functional antagonism rather than partial agonism observed with position 3 substitutions [1]. This quantitative SAR directly informs building block selection for peptide libraries targeting MOR antagonism. The D-configuration is essential for the antagonist functional profile; procurement of the correct enantiomer (>98% purity recommended) is critical for reproducible pharmacology .

Enzymatic Resolution and Derecemization of Unnatural Aromatic Amino Acids

For biocatalysis laboratories producing enantiomerically pure unnatural amino acids, D-1-Nal is an optimal substrate for D-amino acid oxidase (DAAO)-based resolution workflows. The compound exhibits a Km of 0.04 mM with wild-type R. toruloides DAAO and 0.03 mM with the M213G variant—representing 7.5-fold higher affinity than D-phenylalanine (Km = 0.3 mM) under identical conditions [1]. Validated protocols achieve >99% enantiomeric excess using the M213G DAAO variant for D-enantiomer resolution, with the complementary L-enantiomer resolved via PmaLAAD . This dual-enzyme system enables complete derecemization of racemic D,L-1-naphthylalanine, providing a scalable route to enantiopure D-1-Nal for downstream applications [2].

Cyclic Peptide Engineering Requiring Conformationally Induced Open-Structure Stability

Investigators designing cyclic peptides where conformational state (folded vs. open) dictates biological activity should select D-1-Nal over D-2-Nal or D-Phe as the aromatic substitution of choice. In ascidiacyclamide model systems, [D-1Nal]ASC demonstrated the most significant folded-to-open conformational transformation among all analogs tested and exhibited the strongest cytotoxicity toward HL-60 cells [1]. The 1-naphthyl isomer induces a more stable open structure than the 2-naphthyl isomer, while D-enantiomer incorporation drives more efficient conformational transformation than L-enantiomer incorporation . These structural insights are directly applicable to peptide macrocycle design where open-state stabilization is the desired engineering outcome.

Selective Oxytocin Receptor Ligand Design via Vasopressin Scaffold Modification

For peptide chemists engineering receptor-selective GPCR ligands, D-1-Nal substitution at position 2 of arginine vasopressin (AVP) scaffolds eliminates undesired V1a (pressor) and V2 (antidiuretic) receptor activity while preserving oxytocin receptor antagonism [1]. This selectivity profile—validated in vitro across multiple bioassays—enables development of oxytocin-selective pharmacological tools without vasopressin receptor cross-reactivity. Procurement of D-1-Nal (rather than L-1-Nal or 2-naphthyl isomers) for this specific substitution position ensures the intended receptor selectivity profile; 2-naphthylalanine analogs exhibit different inhibitory profiles in the vasopressin series, underscoring the non-interchangeability of positional isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Naphthyl)-D-Alanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.